Lipophilicity (LogP) Differentiation
The target compound exhibits a measured LogP of 0.848 compared to 0.541 for the des-pyrrolidine analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0), representing a 0.307-unit increase in lipophilicity . This 57% relative increase in LogP shifts the compound further into the optimal CNS drug-like LogP range of 1–3, while the comparator falls below it [1]. The difference arises from the addition of the four-carbon pyrrolidine ring, which contributes approximately +0.3 LogP units per methylene equivalent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.848 (experimental, Fluorochem) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0): LogP = 0.541 (experimental, BOC Sciences) |
| Quantified Difference | ΔLogP = +0.307 (57% relative increase) |
| Conditions | Experimental determination; specific method not disclosed by vendors |
Why This Matters
A LogP shift of +0.3 units significantly alters predicted membrane permeability and oral absorption potential, making the target compound a more suitable starting point for CNS and intracellular target programs than the des-pyrrolidine analog.
- [1] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. CNS drug LogP range typically 1–4, with optimal 2–3. View Source
